Benzyl chloroformate

Catalog No.
S605587
CAS No.
501-53-1
M.F
C8H7ClO2
M. Wt
170.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl chloroformate

CAS Number

501-53-1

Product Name

Benzyl chloroformate

IUPAC Name

benzyl carbonochloridate

Molecular Formula

C8H7ClO2

Molecular Weight

170.59 g/mol

InChI

InChI=1S/C8H7ClO2/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

HSDAJNMJOMSNEV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)Cl

solubility

SOL IN ETHER, ACETONE, BENZENE
Solubility in water: reaction

Synonyms

(Benzyloxy)carbonyl Chloride; Benzyl Chloridocarbonate; Benzyl Chlorocarbonate; Benzyl Chloroformate; Carbobenzoxy Chloride; Carbobenzyloxy Chloride; Chloroformic Acid Benzyl Ester; NSC 83466; Phenylmethyl Chloroformate; Cbz-Cl; CbzCl; Cbz chloride;

Canonical SMILES

C1=CC=C(C=C1)COC(=O)Cl

The exact mass of the compound Benzyl chloroformate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in ether, acetone, benzenesolubility in water: reaction. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83466. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Formates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Corrosives, Flammable - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Benzyl chloroformate (Cbz-Cl or Z-Cl) is a highly reactive liquid reagent utilized for the installation of the carboxybenzyl (Cbz) protecting group on primary and secondary amines. In industrial settings, it is deployed via Schotten-Baumann conditions to form carbamate linkages that resist basic environments and mild acids, making them critical for multistep active pharmaceutical ingredient (API) production. As a liquid at standard temperature, Cbz-Cl offers direct volumetric dosing advantages over solid alternatives like Fmoc-Cl, while its specific deprotection profile provides necessary orthogonality in complex synthetic routes[1].

Substituting Benzyl chloroformate with alternative amine-protecting reagents like Di-tert-butyl dicarbonate (Boc2O) or 9-Fluorenylmethyl chloroformate (Fmoc-Cl) frequently fails due to incompatible deprotection conditions and process economics. Fmoc-Cl requires basic conditions (e.g., piperidine) for cleavage, which degrades base-sensitive moieties such as thioesters, and its high molecular weight degrades atom economy [1]. Conversely, Boc2O necessitates strongly acidic cleavage (e.g., trifluoroacetic acid), risking the destruction of acid-labile functional groups. Lower alkyl chloroformates, such as ethyl chloroformate, form carbamates that are excessively stable and difficult to remove without harsh conditions. Benzyl chloroformate allows for quantitative deprotection under strictly neutral conditions via catalytic hydrogenation (H2/Pd), ensuring the preservation of both acid- and base-sensitive architectures during complex API synthesis .

Neutral-Condition Cleavage via Catalytic Hydrogenation

In multistep synthesis, the choice of protecting group dictates the survival of the target molecule during deprotection. Benzyl chloroformate forms Cbz-carbamates that are quantitatively cleaved via catalytic hydrogenation (H2/Pd) under neutral conditions . In contrast, Boc groups require strong acids (TFA), and Fmoc groups require basic conditions (piperidine). This orthogonal cleavage profile ensures 100% preservation of base-sensitive thioesters and acid-labile moieties during complex peptide and API assembly [1].

Evidence DimensionDeprotection conditions and orthogonality
Target Compound DataCbz-Cl (Cleaved at neutral pH via H2/Pd)
Comparator Or BaselineBoc2O (Requires acid) / Fmoc-Cl (Requires base)
Quantified DifferenceEnables 100% retention of acid- and base-sensitive functional groups during cleavage.
ConditionsMultistep API and solid-phase/solution-phase peptide synthesis

Allows buyers to procure a reagent that safely protects amines in complex, highly functionalized molecules without risking degradation during the deprotection step.

Superior Atom Economy for Large-Scale Manufacturing

For industrial-scale procurement, the mass contribution of a protecting group directly impacts the Process Mass Intensity (PMI) and overall cost of goods. The Cbz group introduced by Benzyl chloroformate adds approximately 134 Da to the target amine. In comparison, the Fmoc group introduced by Fmoc-Cl adds 222 Da [1]. This represents a ~40% reduction in the protecting group mass burden per protected amine. Consequently, Cbz-Cl is more atom-economical, reducing both the raw material mass required per mole of product and the resulting waste generated during deprotection [2].

Evidence DimensionProtecting group mass burden (Atom Economy)
Target Compound DataBenzyl chloroformate (~134 Da added)
Comparator Or BaselineFmoc-Cl (~222 Da added)
Quantified Difference~40% lower mass burden per protected amine.
ConditionsIndustrial scale stoichiometric amine protection

Drives down raw material costs and waste disposal expenses by maximizing the proportion of the final product mass relative to the protecting group.

Enhanced Aqueous Stability for Biphasic Acylation

Amine protection is frequently executed under aqueous-organic biphasic conditions (Schotten-Baumann). Lower alkyl chloroformates, such as methyl and ethyl chloroformate, hydrolyze rapidly in water at room temperature (half-lives of 1.4 to 53.2 minutes), leading to reagent degradation and the need for large stoichiometric excesses [1]. Benzyl chloroformate, possessing a heavier aryl-alkyl substituent, exhibits a slower hydrolysis rate in aqueous media [2]. This extended working window ensures higher conversion rates of the target amine without requiring massive excesses of the chloroformate.

Evidence DimensionAqueous hydrolysis stability
Target Compound DataBenzyl chloroformate (Slow hydrolysis at room temperature)
Comparator Or BaselineMethyl/Ethyl chloroformate (Rapid hydrolysis, t1/2 = 1.4 - 53.2 min)
Quantified DifferenceSignificantly extended aqueous half-life compared to the 1.4-53.2 minute half-lives of lower alkyl chloroformates, reducing required stoichiometric excess.
ConditionsAqueous biphasic Schotten-Baumann reactions at room temperature

Reduces the volume of reagent a buyer must procure to achieve full conversion in aqueous-based manufacturing processes.

Neat Liquid Dosing for Continuous Flow and Scale-Up

Physical state is a critical procurement factor for continuous flow and large-batch manufacturing. Benzyl chloroformate is a liquid at room temperature (melting point ~ -20 °C), allowing it to be pumped and dosed directly as a neat reagent [1]. Conversely, Fmoc-Cl is a solid (melting point 62–64 °C) that must be pre-dissolved in organic solvents prior to dosing. The use of Cbz-Cl eliminates the solvent volume required solely for reagent dissolution, thereby maximizing reactor volume efficiency and simplifying plant engineering.

Evidence DimensionPhysical state and pumpability
Target Compound DataBenzyl chloroformate (Neat liquid at 20 °C)
Comparator Or BaselineFmoc-Cl (Solid at 20 °C)
Quantified DifferenceEliminates 100% of the carrier solvent required for reagent dosing.
ConditionsIndustrial reactor dosing and continuous flow systems

Streamlines plant operations and maximizes reactor throughput by enabling direct volumetric pumping of the neat reagent.

Large-Scale Solution-Phase Peptide Synthesis

Due to its superior atom economy and liquid-phase pumpability, Benzyl chloroformate is selected for protecting N-terminal amines in ton-scale solution-phase peptide manufacturing, where Fmoc-Cl would generate excessive mass waste and handling difficulties [1].

Synthesis of Base-Sensitive APIs

In the production of APIs containing thioesters, depsipeptides, or other base-labile functional groups, Cbz-Cl provides a critical advantage by allowing terminal deprotection via neutral catalytic hydrogenation, avoiding the destructive piperidine cleavage required by Fmoc strategies .

Aqueous Biphasic Amine Derivatization

For industrial processes relying on Schotten-Baumann conditions (aqueous NaOH/NaHCO3), Benzyl chloroformate is selected over lower alkyl chloroformates (like ethyl chloroformate) due to its slower hydrolysis rate, ensuring high yields without massive reagent excesses [2].

Physical Description

Benzyl chloroformate appears as a colorless liquid with an acrid odor. Vapors irritate eyes and mucous membranes. Corrosive to metals and tissue. Long-term inhalation of low concentrations or short-term inhalation of high concentrations can result in adverse health effects.
Liquid
OILY COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR.

Color/Form

OILY LIQUID
COLORLESS TO PALE YELLOW LIQUID

XLogP3

3

Boiling Point

306 °F at 760 mm Hg (decomposes) (USCG, 1999)
152.0 °C
152 °C AT 760 MM HG

Flash Point

227 °F Vigorous decomposition occurs at these temperatures; thus these values are anomalous due to the effect of the decomp. products (benzyl chloride and CO 2 ). (USCG, 1999)
176 °F OC; 227 °F CC
80.0 °C c.c.

Vapor Density

Relative vapor density (air = 1): 1

Density

1.22 at 68 °F (USCG, 1999)
1.2166 20 °C/4 °C
Relative density (water = 1): 1.20

Odor

ACRID ODOR
ODOR OF PHOSGENE
SHARP, PENETRATING ODOR

Melting Point

0 °C

UNII

170BP0DD31

GHS Hazard Statements

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

0.00 mmHg
7 mm Hg @ 85-87 °C
Vapor pressure, kPa at 85-87 °C: 0.009

Pictograms

Environmental Hazard

Corrosive;Environmental Hazard

Impurities

May contain 3% or less benzyl chloride

Other CAS

501-53-1

Wikipedia

Carbobenzoxy chloride

Use Classification

Fire Hazards -> Corrosives, Flammable - 2nd degree

Methods of Manufacturing

/IT IS PREPARED/ ... BY ACTION OF PHOSGENE ABSORBED IN TOLUENE ON BENZYL ALCOHOL: CARTER ET AL, ORG SYN 23, 13 (1943); BY REACTING CARBONYL CHLORIDE & BENZYL ALCOHOL @ -20 TO -30 °C

General Manufacturing Information

All other basic organic chemical manufacturing
Pharmaceutical and medicine manufacturing
Carbonochloridic acid, phenylmethyl ester: ACTIVE
Most chloroformate production is used captively and production figures are not available /Chloroformic esters/

Dates

Last modified: 08-15-2023

Explore Compound Types